4-Iodo-2-(methoxy-D3)pyridine
Description
4-Iodo-2-(methoxy-D3)pyridine is a deuterated pyridine derivative featuring an iodine substituent at the 4-position and a deuterated methoxy group (-OCD₃) at the 2-position. This compound is primarily utilized in pharmaceutical and agrochemical research as a stable isotopic label, enabling mechanistic studies of metabolic pathways and reaction intermediates. Its deuterated methoxy group enhances metabolic stability compared to non-deuterated analogs, making it valuable in tracer applications .
Properties
Molecular Formula |
C6H6INO |
|---|---|
Molecular Weight |
238.04 g/mol |
IUPAC Name |
4-iodo-2-(trideuteriomethoxy)pyridine |
InChI |
InChI=1S/C6H6INO/c1-9-6-4-5(7)2-3-8-6/h2-4H,1H3/i1D3 |
InChI Key |
JWIBTPMTSDSVQR-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=NC=CC(=C1)I |
Canonical SMILES |
COC1=NC=CC(=C1)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-2-(methoxy-D3)pyridine typically involves the iodination of 2-(methoxy-D3)pyridine. The reaction is carried out under controlled conditions using iodine and a suitable oxidizing agent. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is monitored using various analytical techniques to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-2-(methoxy-D3)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Reduction Reactions: The compound can be reduced to form deuterated pyridine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. The reactions are typically carried out in polar solvents under mild to moderate conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, and chromium trioxide are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride and sodium borohydride are used under controlled conditions.
Major Products Formed:
Substitution Reactions: Various substituted pyridine derivatives.
Oxidation Reactions: Oxidized pyridine derivatives.
Reduction Reactions: Reduced pyridine derivatives.
Scientific Research Applications
4-Iodo-2-(methoxy-D3)pyridine is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is used in the study of biological pathways and mechanisms.
Medicine: It is used in the development of deuterated drugs with improved pharmacokinetic properties.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Iodo-2-(methoxy-D3)pyridine involves its interaction with various molecular targets and pathways. The presence of the iodine atom and the deuterated methoxy group can influence the compound’s reactivity and interaction with biological molecules. The exact mechanism of action depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares 4-Iodo-2-(methoxy-D3)pyridine with structurally related iodo-methoxy pyridine derivatives:
*Estimated based on deuterium substitution.
Key Observations:
- Substituent Position Effects: The position of iodine and methoxy groups significantly impacts reactivity.
- Functional Group Diversity : The trifluoromethyl group in 4-Iodo-2-(trifluoromethyl)pyridine introduces strong electron-withdrawing effects, contrasting with the electron-donating methoxy group in the target compound. This difference influences their roles in Suzuki-Miyaura couplings or palladium-catalyzed reactions.
- Deuterated vs. Non-Deuterated Analogs: The deuterated methoxy group in this compound offers isotopic stability for tracking metabolic pathways, a feature absent in non-deuterated analogs like 4-Iodo-2-methoxy-6-methylpyridine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
